(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a tetrahydropyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone core: This is achieved by the reaction of an appropriate β-keto ester with hydrazine or a substituted hydrazine under acidic or basic conditions.
Introduction of the phenylhydrazinylidene group: This step involves the condensation of the pyrazolone core with phenylhydrazine, often in the presence of a catalyst such as acetic acid.
Formation of the tetrahydropyrimidinyl group: This is typically done by reacting the intermediate compound with a suitable amine, such as ethylenediamine, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylhydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with biological targets in ways that other compounds cannot.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazinylidene group is believed to play a key role in its binding affinity, while the tetrahydropyrimidinyl group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-thione
- (4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-5-methyl-4-(phenylhydrazinylidene)-2-(1,4,5,6-tetrahydropyrimidin-2-yl)pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-10-12(18-17-11-6-3-2-4-7-11)13(21)20(19-10)14-15-8-5-9-16-14/h2-4,6-7,17H,5,8-9H2,1H3,(H,15,16)/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNHLOXWHFWSPU-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C3=NCCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\NC2=CC=CC=C2)C3=NCCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.